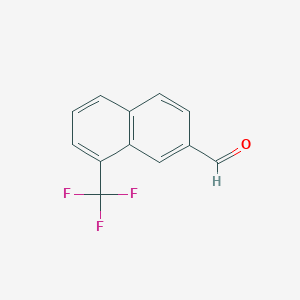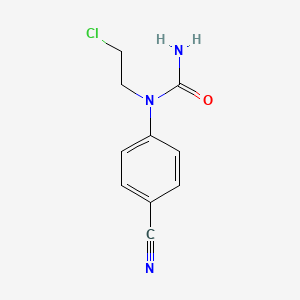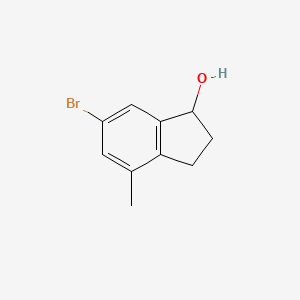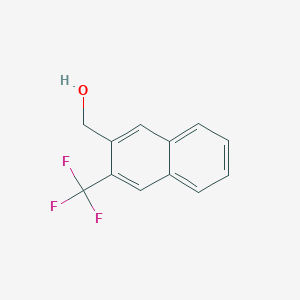
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドは、分子式C12H7F3Oの有機化合物です。これは、1位のナフタレン環にトリフルオロメチル基が結合し、7位にカルボキシアルデヒド基が結合していることを特徴としています。
準備方法
合成経路と反応条件: 1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドは、いくつかの方法で合成できます。一般的な方法の1つは、ナフタレンをトリフルオロアセチルクロリドでフリーデル・クラフツアシル化し、その後酸化してカルボキシアルデヒド基を導入することです。この反応は通常、塩化アルミニウムなどのルイス酸触媒を必要とし、無水条件下で行われます。
工業生産方法: 工業的な設定では、1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドの生産には、適切な酸化剤を使用した、大規模なフリーデル・クラフツアシル化とその後の酸化が含まれる場合があります。このプロセスは、反応パラメーターを注意深く制御して、製品の一貫した品質を確保することにより、高収率と高純度のために最適化されています。
化学反応の分析
反応の種類: 1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: アルデヒド基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、第一級アルコールに還元できます。
置換: トリフルオロメチル基は、求核置換反応に関与し、求核剤が特定の条件下でトリフルオロメチル基を置換します。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
生成される主な生成物:
酸化: 1-(トリフルオロメチル)ナフタレン-7-カルボン酸。
還元: 1-(トリフルオロメチル)ナフタレン-7-メタノール。
置換: 使用する求核剤に応じて、さまざまな置換されたナフタレン誘導体。
科学的研究の応用
1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドは、科学研究においていくつかの用途があります。
化学: これは、より複雑な有機分子の合成、特に医薬品や農薬の開発におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物活性について研究されています。
医学: 特に、改善された薬物動態特性を持つ分子の設計における、薬剤開発の前駆体としての可能性を探るための研究が進行中です。
産業: これは、ポリマーやユニークな特性を持つ先端材料など、特殊化学品や材料の生産に使用されます。
作用機序
1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。トリフルオロメチル基は、化合物の親油性を高め、生物膜をより効果的に透過することを可能にする可能性があります。アルデヒド基は、タンパク質の求核性部位と共有結合を形成し、その活性を調節する可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似化合物の比較
1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドは、次のような他の類似化合物と比較できます。
1-(トリフルオロメチル)ナフタレン-2-カルボキシアルデヒド: カルボキシアルデヒド基が2位にある同様の構造。
1-(トリフルオロメチル)ナフタレン-4-カルボキシアルデヒド: カルボキシアルデヒド基が4位にある同様の構造。
1-(トリフルオロメチル)ナフタレン-5-カルボキシアルデヒド: カルボキシアルデヒド基が5位にある同様の構造。
1-(トリフルオロメチル)ナフタレン-7-カルボキシアルデヒドの独自性は、その特定の置換パターンにあり、これはその反応性と他の分子との相互作用に影響を与える可能性があります。これは、標的となる研究や用途に役立つ化合物です。
類似化合物との比較
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde: Similar structure but with the carboxaldehyde group at the second position.
1-(Trifluoromethyl)naphthalene-4-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fourth position.
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fifth position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
8-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-7H |
InChIキー |
PNXAXNMYWHPJDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)





![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)

![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)
